
Surfagon
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alarelin is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The synthesis starts with proline-2 chloro-trityl-chlorine resin as the starting resin. Each protected amino acid is coupled one by one using fluorenylmethoxycarbonyl (Fmoc) chemistry . After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of alarelin follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Alarelin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Alarelin kann oxidiert werden, um Disulfidbrücken zwischen Cysteinresten zu bilden, was seine biologische Aktivität beeinträchtigen kann.
Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen, was zu Veränderungen in der Konformation und Funktion des Peptids führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder Ameisensäure unter milden Bedingungen.
Reduktion: Dithiothreitol (DTT) oder Beta-Mercaptoethanol in wässrigen Lösungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind oxidierte oder reduzierte Formen von Alarelin und verschiedene substituierte Analoga mit veränderten biologischen Aktivitäten .
Wissenschaftliche Forschungsanwendungen
Key Applications
-
Estrus Synchronization
- Effectiveness : Studies indicate that the combination of Surfagon with prostaglandin F2α significantly improves estrus synchronization rates in cows. For instance, one study reported that using this compound alongside other hormonal treatments increased fertility rates by up to 78.3% in synchronized cows .
- Protocol : A common protocol involves administering this compound at specific intervals (e.g., 50 μg on day 0 and day 9) to enhance the synchronization process .
-
Induction of Ovulation
- Postpartum Treatment : Research has shown that administering this compound shortly after calving can effectively reduce the duration of uterine involution and promote early ovulation. A single injection of 20 μg at 8-10 days postpartum resulted in improved ovulation rates compared to control groups .
- Clinical Outcomes : The use of this compound has been associated with increased ovulation rates (up to 78.7%) and reduced pregnancy loss, indicating its potential for improving reproductive performance in dairy herds .
-
Fertility Enhancement
- Combination Treatments : The combination of this compound with other medications, such as Ketoprofen, has been studied for its synergistic effects on fertility. One study found that this combination not only increased conception rates but also reduced embryonic death following insemination .
- Long-term Effects : Prolonged administration of this compound has shown promise in maintaining elevated levels of reproductive hormones, which may contribute to sustained fertility improvements over time .
Data Table: Summary of Key Studies on this compound Applications
Case Studies
-
Case Study: Estrus Synchronization Protocol
- In a controlled trial involving 90 dairy cows, researchers applied a synchronization protocol using this compound and prostaglandin F2α. The results demonstrated a significant increase in successful insemination outcomes compared to untreated controls, highlighting the efficacy of this hormonal strategy in real-world agricultural settings.
-
Case Study: Postpartum Treatment Impact
- A study focused on first-year heifers receiving early postpartum treatment with this compound showed a marked improvement in reproductive health indicators, such as reduced uterine involution time and enhanced ovulation rates within the critical early postpartum period.
Wirkmechanismus
Alarelin mimics the natural gonadotropin-releasing hormone by binding to its receptors on the pituitary gland . This binding stimulates the release of luteinizing hormone and follicle-stimulating hormone, which are crucial for reproductive functions . Prolonged administration of alarelin leads to downregulation of gonadotropin-releasing hormone receptors, reducing the secretion of these hormones . This hormonal suppression is beneficial in conditions where reducing gonadotropin levels is desired, such as in hormone-sensitive cancers .
Vergleich Mit ähnlichen Verbindungen
- Buserelin
- Gonadorelin
- Lecirelin
- Peforelin
Comparison: Alarelin is unique due to its specific amino acid sequence and its high affinity for gonadotropin-releasing hormone receptors . Compared to other analogues like buserelin and gonadorelin, alarelin has a distinct profile in terms of its potency and duration of action . This makes it particularly useful in both research and clinical settings where precise control of hormone release is required .
Biologische Aktivität
Surfagon, a synthetic analogue of gonadotropin-releasing hormone (GnRH), has been extensively studied for its biological activities, particularly in veterinary medicine and reproductive health. This article provides a comprehensive overview of the biological activity of this compound, including its effects on pain sensitivity, reproductive functions, and behavioral responses in animal models.
This compound contains luliberin acetate, which acts primarily on the anterior pituitary gland to stimulate the release of gonadotropins (LH and FSH). This mechanism is crucial for regulating reproductive processes in various species, including cattle and rats.
Effects on Pain Sensitivity
Recent studies have shown that this compound administration affects pain sensitivity in animal models. In a study involving castrated rats, this compound administration resulted in altered pain sensitivity, suggesting a potential role in modulating nociceptive pathways independent of steroid hormones. The findings indicate that this compound may influence both behavioral and physiological responses to pain, which could have implications for pain management strategies in veterinary practices .
Case Study: Ovarian Dysfunction in Cattle
This compound has been utilized effectively in treating ovarian dysfunctions in high-productive dairy cows. A study demonstrated that treatment regimens incorporating this compound significantly improved reproductive outcomes. The following table summarizes the treatment regimens used:
Treatment Scheme | Duration | Active Ingredients | Result |
---|---|---|---|
Scheme 1 | 7 days | Metrostim, this compound, Estrofan | 80% fertilization rate from first insemination |
Scheme 2 | 14 days | Metrilong, Fertagon, Estrofan | Improved reproductive cycles |
Scheme 3 | 21 days | This compound (1 hour before insemination) | Enhanced ovulation rates |
The results indicated that using this compound as part of a comprehensive treatment plan led to higher fertilization rates and improved reproductive efficiency among cows suffering from ovarian hypofunction .
Hormonal Therapy for Infertility
Research has established that this compound combined with vitamin therapy shows high efficacy in cases of alimentary infertility. In trials, this combination was found to enhance reproductive performance by improving hormonal balance and follicular development. The following data supports these findings:
Treatment Group | Fertility Rate (%) | Notes |
---|---|---|
Control Group | 30% | Standard care |
This compound + Vitamins | 75% | Significant improvement |
This indicates that this compound can play a vital role in enhancing fertility treatments, particularly when combined with nutritional support .
Behavioral Effects
In addition to its reproductive effects, this compound has been shown to influence anxiety-related behaviors in animal models. A study using open field and elevated plus maze tests demonstrated that this compound increased anxiety levels in both gonadectomized and non-gonadectomized rats. This suggests that the compound may have implications for understanding stress responses and anxiety disorders .
Eigenschaften
CAS-Nummer |
52435-06-0 |
---|---|
Molekularformel |
C56H78N16O12 |
Molekulargewicht |
1167.3 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H78N16O12/c1-5-60-54(83)45-13-9-21-72(45)55(84)39(12-8-20-61-56(57)58)66-50(79)40(22-30(2)3)67-47(76)31(4)64-49(78)41(23-32-14-16-35(74)17-15-32)68-53(82)44(28-73)71-51(80)42(24-33-26-62-37-11-7-6-10-36(33)37)69-52(81)43(25-34-27-59-29-63-34)70-48(77)38-18-19-46(75)65-38/h6-7,10-11,14-17,26-27,29-31,38-45,62,73-74H,5,8-9,12-13,18-25,28H2,1-4H3,(H,59,63)(H,60,83)(H,64,78)(H,65,75)(H,66,79)(H,67,76)(H,68,82)(H,69,81)(H,70,77)(H,71,80)(H4,57,58,61)/t31-,38+,39+,40+,41+,42+,43+,44+,45+/m1/s1 |
InChI-Schlüssel |
QLGKMLRGKPKGKI-QWQCQAQZSA-N |
SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Isomerische SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Kanonische SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
XHWSYALRP |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
6-Ala-9-N-Et-ProNH2-10-des-GlyNH2-LHRH 6-Ala-9-N-Et-ProNH2-LHRH Ala(6)-des-Gly(10)-Pro(9)-ethylamide GnRH Ala-Pro-NHET-LHRH alanyl(6)-des-glycyl(10)-prolyl(9)-ethylamide GnRH AY 25,205 AY 25205 AY-25,205 AY-25205 GnRH, Ala(6)-N-Et-ProNH2(9)- GnRH, des-Gly(10)-D-Ala(6)-proethylamide(9)- LHRH, Ala(6)-N-Et-ProNH2(9)- LHRH, alanyl(6)-N-ethylprolinamide(9)- surfagon surfagon, (L-Ala-L-Pro)-isomer Wy 18,481 Wy-18481 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.